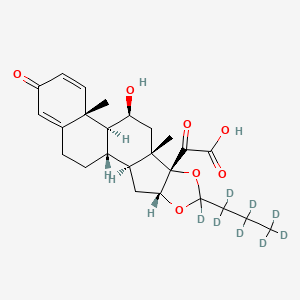

Budesonide acid-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32O7 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C25H32O7/c1-4-5-19-31-18-11-16-15-7-6-13-10-14(26)8-9-23(13,2)20(15)17(27)12-24(16,3)25(18,32-19)21(28)22(29)30/h8-10,15-20,27H,4-7,11-12H2,1-3H3,(H,29,30)/t15-,16-,17-,18+,19?,20+,23-,24-,25-/m0/s1/i1D3,4D2,5D2,19D |

InChI Key |

PZAXBYZLCSUVAE-QGMLPMLFSA-N |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C(=O)O)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of Budesonide-d8

An In-depth Technical Guide to the Physicochemical Properties of Budesonide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a deuterated analog of the potent glucocorticoid, Budesonide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biological context.

Introduction to Budesonide-d8

Budesonide-d8 is the deuterium-labeled version of Budesonide, a synthetic corticosteroid with strong anti-inflammatory properties.[1][2] It is utilized in research and development, often as an internal standard for the quantification of Budesonide in biological samples using mass spectrometry-based methods.[3] The strategic replacement of hydrogen atoms with deuterium can also be a tool in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways. Budesonide itself is a non-halogenated glucocorticoid that acts as a high-affinity agonist for the glucocorticoid receptor (GR).[3][4] Its therapeutic applications include the management of asthma, inflammatory bowel disease, and allergic rhinitis.

Physicochemical Properties

The following tables summarize the key and its non-deuterated counterpart, Budesonide.

Table 1: Core Physicochemical Properties of Budesonide-d8

| Property | Value | Reference |

| Chemical Name | (11β,16α)-16,17-[butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxy-pregna-1,4-diene-3,20-dione | |

| CAS Number | 1105542-94-6 | |

| Molecular Formula | C₂₅H₂₆D₈O₆ | |

| Molecular Weight | 438.58 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 228-236°C (decomposes) | |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane. | |

| Storage | -20°C | |

| Purity | ≥99% deuterated forms (d1-d8) |

Table 2: Physicochemical Properties of Budesonide for Comparison

| Property | Value | Reference |

| CAS Number | 51333-22-3 | |

| Molecular Formula | C₂₅H₃₄O₆ | |

| Molecular Weight | 430.53 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 221-232°C (decomposes) | |

| Solubility | Practically insoluble in water; freely soluble in methylene chloride; sparingly soluble in ethanol. | |

| LogP (Partition Coefficient) | ~2.4 | |

| pKa (Predicted) | 12.87 ± 0.10 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized standard procedures applicable to compounds like Budesonide-d8.

Determination of Melting Point

The melting point of Budesonide-d8 can be determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: 2-3 mg of Budesonide-d8 is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Methodology:

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate, typically 5-10°C per minute.

-

The heat flow to the sample and reference is monitored. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.

-

The instrument is calibrated using a certified standard, such as indium, prior to the analysis.

-

Solubility Assessment

The solubility of Budesonide-d8 in various solvents can be determined using the equilibrium solubility method.

-

Materials: Budesonide-d8, selected solvents (e.g., DMSO, Dichloromethane, water, ethanol), analytical balance, vials, orbital shaker, and a suitable analytical technique for quantification such as High-Performance Liquid Chromatography (HPLC).

-

Methodology:

-

An excess amount of Budesonide-d8 is added to a known volume of the selected solvent in a vial.

-

The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the samples are allowed to stand to allow undissolved solid to settle.

-

An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

The concentration of Budesonide-d8 in the filtrate is determined using a validated HPLC method.

-

The solubility is expressed in units such as mg/mL or µg/mL.

-

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

-

Materials: Budesonide-d8, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), suitable glassware, and a quantitative analytical method (e.g., HPLC-UV).

-

Methodology:

-

A known amount of Budesonide-d8 is dissolved in either water or n-octanol.

-

A known volume of this solution is mixed with a known volume of the other immiscible solvent in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of Budesonide-d8 in both the aqueous and n-octanol phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Mechanism of Action and Signaling Pathway

Budesonide, and by extension Budesonide-d8, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The mechanism is a complex interplay of genomic and non-genomic actions.

Upon entering a target cell, Budesonide binds with high affinity to the GR located in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated Budesonide-GR complex then translocates into the nucleus.

Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates gene expression in two primary ways:

-

Transactivation: The complex can bind to GREs and upregulate the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The Budesonide-GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The overall effect is a potent suppression of the inflammatory response.

Caption: Budesonide signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of Budesonide-d8.

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided a detailed summary of the , a critical tool in pharmaceutical research. The data presented, along with the standardized experimental protocols and mechanistic diagrams, offer a valuable resource for scientists and developers working with this deuterated corticosteroid. Understanding these fundamental properties is essential for its appropriate use in analytical method development, DMPK studies, and other research applications.

References

A Technical Guide to the Isotopic Purity of Budesonide-d8 and its Impact on Bioanalytical Accuracy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative bioanalysis by mass spectrometry. Budesonide-d8, the deuterated analog of the potent corticosteroid Budesonide, is frequently employed to ensure accuracy and precision in pharmacokinetic and other clinical studies.[1][2] However, the isotopic purity of this internal standard is a critical parameter that can significantly influence the reliability of analytical data. This technical guide provides an in-depth examination of the importance of Budesonide-d8's isotopic purity, the methods for its assessment, and the direct impact of isotopic impurities on the accuracy of quantitative results.

The Role of Budesonide-d8 in Quantitative Bioanalysis

Budesonide is a glucocorticoid used in the management of inflammatory conditions such as asthma and Crohn's disease.[3][4] Due to its extensive first-pass metabolism and low systemic bioavailability, highly sensitive and accurate analytical methods are required to quantify its concentration in biological matrices like plasma.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and it relies on the use of an internal standard (IS) to correct for variability during sample preparation and analysis. Budesonide-d8 is an ideal IS because, as a stable isotope-labeled version of the analyte, it shares nearly identical physicochemical properties. This ensures that it co-elutes with Budesonide and experiences similar extraction recovery and ionization efficiency, thereby providing a reliable basis for accurate quantification.

Understanding Isotopic Purity and its Significance

Isotopic Purity refers to the percentage of the deuterated molecule (in this case, the d8 species) relative to all other isotopic variants present in the standard. During the synthesis of Budesonide-d8, incomplete deuteration can lead to the presence of molecules with fewer deuterium atoms (d1, d2, etc.) and, most critically, the presence of the unlabeled analyte, Budesonide (d0).

The presence of the d0 isotopologue as an impurity in the Budesonide-d8 internal standard is the primary concern for bioanalytical accuracy. This impurity can artificially inflate the measured concentration of the actual analyte, leading to erroneous results.

The Impact of Isotopic Impurities on Analytical Accuracy

The most significant consequence of isotopic impurity is "crosstalk," where the signal from the unlabeled analyte (d0) present in the internal standard contributes to the signal of the analyte being measured.

-

Overestimation at Low Concentrations: This issue is most pronounced at the lower limit of quantitation (LLOQ), where the analyte concentration is lowest. Even a small contribution from the d0 impurity can represent a significant percentage of the total analyte signal, leading to a positive bias and inaccurate measurement.

-

Compromised Assay Linearity: The constant contribution from the d0 impurity can affect the linearity of the calibration curve, particularly at the low end, potentially skewing the regression analysis and impacting the accuracy of all measurements.

-

Inaccurate Pharmacokinetic Profiles: Inaccurate quantification of plasma concentrations can lead to the calculation of erroneous pharmacokinetic parameters, such as peak concentration (Cmax) and area under the curve (AUC). This can have serious implications for drug development decisions, dose-finding studies, and bioequivalence assessments.

The logical flow of how this impurity impacts the final data is visualized below.

Caption: Impact of d0 impurity on analyte quantification.

Experimental Protocols for Assessing Isotopic Purity

Verifying the isotopic purity of Budesonide-d8 before its use in regulated studies is a critical step. High-resolution mass spectrometry (HRMS) is the most effective technique for this purpose.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments (e.g., Orbitrap, TOF) have sufficient mass resolving power to distinguish between the different isotopologues of Budesonide (d0 to d8) based on their precise mass-to-charge (m/z) ratios.

Methodology:

-

Sample Preparation: A solution of the Budesonide-d8 standard is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion/Injection: The sample is either directly infused into the mass spectrometer or injected via a liquid chromatography system.

-

Data Acquisition: A full-scan mass spectrum is acquired in positive electrospray ionization (ESI) mode with high resolution (>60,000 FWHM).

-

Data Analysis:

-

The mass spectrum is examined for the cluster of peaks corresponding to the protonated molecules [M+H]+ of all Budesonide isotopologues.

-

The peak intensity for each isotopologue (d0 through d8) is measured.

-

The isotopic purity is calculated as the percentage of the d8 species relative to the sum of all isotopologue intensities.

-

Caption: Experimental workflow for isotopic purity assessment by HRMS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

Principle: NMR spectroscopy is used to confirm the identity of the molecule and the positions of the deuterium labels. While less suited for precise quantification of isotopic distribution than HRMS, it provides invaluable structural confirmation.

Methodology:

-

Sample Preparation: A sample of Budesonide-d8 is dissolved in an appropriate deuterated solvent (e.g., CDCl3).

-

Data Acquisition: A proton (¹H) NMR spectrum is acquired.

-

Data Analysis: The ¹H NMR spectrum is compared to that of an authentic Budesonide standard. The absence or significant reduction of proton signals at the expected positions of deuteration confirms the labeling pattern.

Data Presentation and Acceptance Criteria

Quantitative data on isotopic distribution and acceptance criteria should be clearly tabulated for assessment.

Table 1: Example Isotopic Distribution for a Budesonide-d8 Standard

| Isotopologue | Relative Abundance (%) |

| Budesonide-d0 | 0.1 |

| Budesonide-d1 | 0.2 |

| Budesonide-d2 | 0.3 |

| Budesonide-d3 | 0.4 |

| Budesonide-d4 | 0.5 |

| Budesonide-d5 | 0.8 |

| Budesonide-d6 | 1.2 |

| Budesonide-d7 | 2.5 |

| Budesonide-d8 | 94.0 |

Note: This is an illustrative example. Actual distributions vary by synthesis batch.

Table 2: Typical Acceptance Criteria for Internal Standards in Regulated Bioanalysis

| Parameter | Acceptance Limit | Rationale |

| Isotopic Purity (%d8) | > 98% | Ensures the primary component is the desired labeled standard. |

| Unlabeled Analyte (%d0) | < 0.5% | Minimizes direct contribution to the analyte signal. |

| IS Contribution to Analyte Signal at LLOQ | < 20% | Confirms that crosstalk does not significantly impact the lowest calibration point. |

| IS Contribution to Blank Signal | < 5% of LLOQ response | Ensures no significant interference in blank samples. |

A Typical Bioanalytical Workflow Using Budesonide-d8

The following diagram illustrates a standard workflow for quantifying Budesonide in plasma samples, highlighting the point at which the internal standard is introduced.

Caption: General LC-MS/MS bioanalytical workflow.

Conclusion

The accuracy of bioanalytical data is paramount in drug development. For assays quantifying Budesonide, the isotopic purity of the Budesonide-d8 internal standard is not a trivial detail but a critical determinant of data quality. The presence of unlabeled Budesonide (d0) within the internal standard can lead to significant overestimation of the analyte, particularly at low concentrations, thereby compromising the integrity of pharmacokinetic and clinical study outcomes.

References

- 1. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. Pharmacokinetic drug evaluation of budesonide in the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: Leveraging Budesonide-d8 for Superior Accuracy in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical mass spectrometry, the pursuit of accurate and reproducible quantification is paramount. The choice of an internal standard is a critical determinant of data quality, particularly when analyzing complex biological matrices. Among the available options, stable isotope-labeled internal standards (SIL-IS), such as Budesonide-d8, have emerged as the "gold standard," offering unparalleled advantages in mitigating analytical variability and ensuring the highest levels of accuracy and precision. This guide provides a comprehensive overview of the core advantages of using Budesonide-d8 as an internal standard, supported by experimental data and detailed methodologies.

Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1] Budesonide-d8, being a deuterated analog of Budesonide, is chemically and physically almost identical to the analyte of interest.[2] This near-identical nature ensures that both compounds exhibit the same behavior during sample extraction, chromatography, and ionization.[2][3]

Crucially, Budesonide-d8 co-elutes with Budesonide during liquid chromatography (LC).[1] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality. The use of a deuterated internal standard like Budesonide-d8 provides a stable reference point that compensates for these variations, leading to more consistent and reliable data.

Enhanced Accuracy and Precision: A Data-Driven Perspective

The theoretical advantages of using deuterated internal standards are consistently supported by experimental data. Methods employing deuterated standards demonstrate a statistically significant improvement in both accuracy and precision compared to those using structural analogs.

| Parameter | Method with Budesonide-d8 (SIL-IS) | Method with Structural Analog IS |

| Mean Accuracy (% Bias) | Closer to 100% | Potential for significant deviation |

| Precision (%RSD) | Lower Standard Deviation | Higher Standard Deviation |

| Extraction Recovery | 84.7-89.4% | Variable and less predictable |

| Matrix Effect | Negligible (<4.1%) | Can be significant and variable |

| Linearity (r) | >0.99 | May be compromised by matrix effects |

| Lower Limit of Quantification (LLOQ) | As low as 2 pg/mL | Often higher due to matrix interference |

This table summarizes typical performance characteristics and is based on data from multiple sources.

Experimental Protocol: A Generalized Workflow for Budesonide Quantification using Budesonide-d8

The following protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS workflow for the quantification of Budesonide in human plasma using Budesonide-d8 as an internal standard.

Sample Preparation

-

Aliquoting: Take a 200 µL aliquot of human plasma sample.

-

Internal Standard Spiking: Add a known concentration of Budesonide-d8 solution to the plasma sample.

-

Dilution: Dilute the sample with an equal volume of water.

-

Protein Precipitation (Alternative to SPE): For some applications, protein precipitation can be used. Add a precipitation solution (e.g., zinc sulfate in methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X RP) with methanol followed by water.

-

Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5% methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with 100% methanol.

-

Drying and Reconstitution: Dry the eluent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable solvent, such as 40% acetonitrile in water, for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: Perform chromatographic separation on a C18 column (e.g., InertSustain AQ-C18 HP) with a gradient elution.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Budesonide and Budesonide-d8.

-

Budesonide Transitions: Q1: 431.3 m/z -> Q3: 323.2 m/z and 147.1 m/z

-

Budesonide-d8 Transition: Q1: 439.3 m/z -> Q3: 323.2 m/z

-

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the key workflows and logical relationships.

References

Unraveling Budesonide Acid-d8: A Technical Guide to its Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Budesonide Acid-d8, a key deuterated metabolite of the potent corticosteroid, Budesonide. Understanding the metabolic fate of Budesonide is critical for drug development, ensuring safety and efficacy. This document details the metabolic pathways, analytical methodologies for quantification, and relevant experimental protocols.

Introduction to Budesonide Metabolism

Budesonide, a widely used glucocorticoid for the treatment of asthma and other inflammatory conditions, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2][3][4] This metabolic conversion leads to the formation of metabolites with significantly lower glucocorticoid activity, contributing to the drug's favorable safety profile.[5] The two primary metabolites are 6β-hydroxybudesonide and 16α-hydroxyprednisolone.

In addition to these major pathways, Budesonide can undergo other metabolic transformations, including the formation of fatty acid conjugates within the lungs. This reversible esterification acts as a local depot, prolonging the drug's anti-inflammatory effect in the target tissue. While "Budesonide Acid" is mentioned as an impurity of Budesonide, its role as a significant metabolite is not extensively documented in the reviewed literature. For the purpose of this guide, we will focus on the characterization of the well-established metabolites and the role of deuterated standards in their analysis. Budesonide-d8 is a commonly used internal standard for the quantitative analysis of Budesonide in biological matrices.

Metabolic Pathways of Budesonide

The metabolic journey of Budesonide from an active drug to its inactive metabolites is a critical aspect of its pharmacology. The primary pathways are hydroxylation reactions catalyzed by CYP3A4, leading to metabolites that are more water-soluble and readily excreted.

Caption: Primary metabolic pathways of Budesonide.

Analytical Characterization: Quantification of Budesonide and its Metabolites

Accurate quantification of Budesonide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. Deuterated internal standards, such as Budesonide-d8, are crucial for correcting for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of Budesonide, often employing Budesonide-d8 as an internal standard.

Table 1: LC-MS/MS Parameters for Budesonide Analysis

| Parameter | Value | Reference |

| Chromatography | ||

| Column | C18 reverse-phase | |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium acetate | |

| Flow Rate | 0.2 - 0.7 mL/min | |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| MRM Transition (Budesonide) | m/z 431.3 -> 323.2 | |

| MRM Transition (Budesonide-d8) | m/z 439.2 -> 331.1 | |

| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL in plasma |

Table 2: Pharmacokinetic Parameters of Budesonide

| Parameter | Value | Reference |

| Plasma Half-life | 2.0 - 3.6 hours | |

| Systemic Bioavailability (oral) | 10 - 21% | |

| Volume of Distribution | 2.2 - 3.9 L/kg | |

| Protein Binding | 85 - 90% |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are outlines of key experimental protocols for the analysis of Budesonide and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting Budesonide and its metabolites from complex biological matrices like plasma, removing interfering substances prior to LC-MS/MS analysis.

Caption: A typical solid-phase extraction workflow.

Protocol:

-

Internal Standard Addition: Spike plasma samples with a known concentration of Budesonide-d8 internal standard solution.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute Budesonide and its metabolites using a stronger organic solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

In Vitro Metabolism Studies

Investigating the metabolism of Budesonide in vitro, for example using human liver microsomes, is crucial for identifying the enzymes involved and the resulting metabolites.

Caption: Workflow for in vitro metabolism studies.

Protocol:

-

Incubation: Incubate Budesonide with human liver microsomes in the presence of an NADPH-generating system at 37°C.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solvent such as acetonitrile.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of metabolites using LC-MS/MS.

Conclusion

The characterization of Budesonide's metabolites is fundamental to understanding its clinical pharmacology. While the major metabolic pathways involving CYP3A4-mediated hydroxylation are well-established, the role of minor metabolites and impurities like "Budesonide Acid" requires further investigation. The use of deuterated internal standards, such as Budesonide-d8, is indispensable for the accurate and precise quantification of Budesonide in biological samples, underpinning robust pharmacokinetic and metabolic research in the development of safer and more effective anti-inflammatory therapies.

References

discovery and history of deuterated corticosteroid standards

An In-depth Technical Guide to the Discovery and History of Deuterated Corticosteroid Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of corticosteroids in biological matrices is paramount for both clinical diagnostics and pharmaceutical research. These potent steroid hormones regulate a wide array of physiological processes, and their precise measurement is crucial for understanding disease states, monitoring therapeutic efficacy, and ensuring patient safety. The advent of mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized steroid analysis, offering unparalleled sensitivity and specificity.[1][2] Central to the success of these quantitative methods is the use of stable isotope-labeled internal standards, with deuterated corticosteroids emerging as the gold standard.[3] This technical guide provides a comprehensive overview of the discovery, history, and application of deuterated corticosteroid standards.

A Brief History of Corticosteroid Discovery

The journey of corticosteroids began in the 1930s with the first clinical evidence that extracts from animal adrenal glands could treat adrenal failure in humans.[4][5] Through the meticulous work of researchers like Kendall and Reichstein, it became clear that the adrenal cortex produces a variety of steroid hormones. By 1940, these were broadly categorized into two classes: those affecting sodium and fluid retention (mineralocorticoids) and those with anti-inflammatory properties (glucocorticoids). A pivotal moment in medical history occurred in 1948 when cortisone was first used to treat a patient with rheumatoid arthritis, demonstrating its potent anti-inflammatory effects. This discovery ushered in the therapeutic era of corticosteroids. The subsequent years saw the introduction of oral and intra-articular administration of cortisone and hydrocortisone in the early 1950s, followed by the development of several synthetic steroids between 1954 and 1958.

The Rise of Deuterated Compounds in Analytical Chemistry

The story of deuterated corticosteroid standards is intrinsically linked to the broader history of stable isotope use in mass spectrometry. While the concept of isotopes was introduced in the early 20th century, their application in biological and medical research gained significant traction with the development of mass spectrometry. Initially, radioisotopes were more commonly used in metabolic studies. However, the use of stable isotopes, such as deuterium (²H), offered a non-radioactive alternative, making them suitable for a wider range of applications, including studies in healthy individuals and newborns. The 1990s marked a turning point, with a noticeable increase in metabolic studies utilizing stable isotopes.

The principle behind using a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest. When a known amount of a deuterated standard is added to a sample at the beginning of the analytical process, it experiences the same variations as the target analyte, such as sample loss during extraction and fluctuations in instrument response (e.g., ion suppression). Because the deuterated standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, leading to a significant improvement in the accuracy and precision of the measurement.

The Convergence: Deuterated Corticosteroid Standards

The synthesis of deuterated steroids for use as internal standards in mass spectrometry began to be reported in the literature in the latter part of the 20th century. For instance, methods for the preparation of deuterium-labeled steroids were being developed and published by the late 1970s and early 1990s. These early synthetic efforts laid the groundwork for the production of a wide range of deuterated corticosteroid standards.

Today, the use of deuterated internal standards is a routine and indispensable part of quantitative corticosteroid analysis by LC-MS/MS. Regulatory bodies and scientific consensus recognize the superiority of this approach for bioanalytical method validation.

Data Presentation

The use of deuterated internal standards significantly enhances the performance of quantitative corticosteroid assays. The following tables summarize key quantitative data related to their application and properties.

Table 1: Physicochemical Properties of Deuterated vs. Non-Deuterated Corticosteroids

| Property | Non-Deuterated Corticosteroid | Deuterated Corticosteroid | Rationale for Difference |

| Molecular Weight | Lower | Higher | The mass of deuterium is approximately double that of protium. |

| Bond Strength (C-D vs. C-H) | Weaker | Stronger | The carbon-deuterium bond has a lower vibrational frequency and requires more energy to break (Kinetic Isotope Effect). |

| Metabolic Stability | More susceptible to metabolism | Potentially more resistant to metabolism | The stronger C-D bond can slow down metabolic reactions where C-H bond cleavage is the rate-determining step. |

| Hydrophobicity | Generally higher | May be slightly lower | Deuterium substitution can lead to subtle changes in intermolecular interactions. |

| Solubility | Varies | May be slightly increased | Changes in crystal lattice energy and interactions with solvents can lead to increased solubility. |

| Melting Point | Varies | May be slightly lower | Deuteration can affect the crystal packing and intermolecular forces. |

Table 2: Performance Characteristics of LC-MS/MS Assays for Corticosteroids Using Deuterated Internal Standards

| Corticosteroid | Deuterated Standard | Lower Limit of Quantification (LLOQ) | Precision (CV%) | Reference |

| Cortisol | Cortisol-d4 | 3.45 nmol/L | < 10% | |

| Cortisone | Cortisone-d2 | 0.69 nmol/L | Not explicitly reported | |

| Cortisone | Cortisone-d4 | Not explicitly reported for cortisone alone | < 10% for a panel | |

| Aldosterone | Aldosterone-d8 | 10 pg/mL | Not explicitly reported | |

| 11-Deoxycortisol | 11-Deoxycortisol-d2 | 5 pg/mL | Not explicitly reported | |

| 17-OH Progesterone | 17-OH Progesterone-d8 | 5 pg/mL | Not explicitly reported | |

| Androstenedione | Androstenedione-d7 | 1 pg/mL | Not explicitly reported | |

| Testosterone | Testosterone-d3 | 2 pg/mL | Not explicitly reported |

Experimental Protocols

Synthesis of a Deuterated Corticosteroid Standard: [9,11,12,12-²H₄]Cortisol (Cortisol-d₄)

This protocol is a conceptual summary based on published methods for the synthesis of deuterated cortisol.

Objective: To introduce four deuterium atoms at chemically stable positions on the cortisol molecule.

Materials:

-

Cortisone

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in MeOD

-

Sodium borodeuteride (NaBD₄)

-

Protecting group reagents (e.g., for the C-17 dihydroxyacetone side chain)

-

Deprotection reagents

-

Appropriate solvents (e.g., methanol, ethyl acetate)

Methodology:

-

Protection of the Side Chain: The C-17 dihydroxyacetone side chain of cortisone is first protected to prevent unwanted reactions during the subsequent steps.

-

Hydrogen-Deuterium Exchange: The protected cortisone is subjected to a base-catalyzed hydrogen-deuterium exchange using NaOD in MeOD. This step introduces deuterium atoms at specific positions.

-

Protection of the C-3 Carbonyl: The C-3 carbonyl group is then protected, for example, as a semicarbazone.

-

Reductive Deuteration: The C-11 keto group is reduced to a hydroxyl group using sodium borodeuteride (NaBD₄), which introduces a deuterium atom at the C-11 position.

-

Removal of Exchangeable Deuterium: Any deuterium atoms that may have been introduced at labile positions are removed by treating the molecule with a non-deuterated solvent under basic conditions.

-

Deprotection: The protecting groups on the side chain and the C-3 carbonyl are removed to yield the final product, [9,11,12,12-²H₄]cortisol (cortisol-d₄).

-

Purification and Characterization: The final product is purified using techniques such as chromatography and its identity and isotopic purity are confirmed by mass spectrometry and NMR.

Quantification of Cortisol in Human Serum by LC-MS/MS using a Deuterated Internal Standard

This protocol is a representative example based on common practices in clinical and research laboratories.

Objective: To accurately quantify the concentration of cortisol in human serum samples.

Materials:

-

Human serum samples

-

Cortisol-d₄ internal standard solution (of known concentration)

-

Acetonitrile (protein precipitation agent)

-

Formic acid (mobile phase additive)

-

Methanol (mobile phase)

-

Deionized water (mobile phase)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase HPLC column

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette a known volume of serum (e.g., 100 µL) into a microcentrifuge tube.

-

Add a precise volume of the Cortisol-d₄ internal standard solution.

-

Add a larger volume of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject a small volume of the supernatant (e.g., 10 µL) onto the reversed-phase HPLC column.

-

Use a gradient elution with mobile phases consisting of water and methanol with a small amount of formic acid to separate cortisol from other endogenous compounds.

-

-

Mass Spectrometric Detection:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify cortisol and cortisol-d₄.

-

Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (e.g., Cortisol: m/z 363.2 → 121.0; Cortisol-d₄: m/z 367.2 → 121.0).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the cortisol and cortisol-d₄ MRM transitions.

-

Calculate the peak area ratio of cortisol to cortisol-d₄.

-

Construct a calibration curve by plotting the peak area ratios of known calibration standards against their concentrations.

-

Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Quantitative Analysis of Budesonide in Human Plasma using Budesonide-d8 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of budesonide in human plasma. Due to the low systemic bioavailability and resulting low circulating plasma concentrations of budesonide, a highly sensitive analytical method is required for pharmacokinetic studies.[1][2] This protocol employs Budesonide-d8 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. The methodology covers plasma sample preparation using solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for reliable bioanalysis.

Introduction

Budesonide is a potent synthetic glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] It exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[3] Accurate measurement of budesonide in plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers the high sensitivity and selectivity required for this purpose. The use of a stable isotope-labeled internal standard, Budesonide-d8, is critical to correct for variations in sample processing and matrix effects, thereby ensuring data integrity.

Principle of the Method

This method employs LC-MS/MS for the quantitative analysis of budesonide in plasma. Plasma samples are first spiked with the internal standard, Budesonide-d8. The analyte and IS are then extracted from the plasma matrix using solid-phase extraction (SPE). The extracted samples are injected into a reverse-phase HPLC system for chromatographic separation. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of budesonide to that of Budesonide-d8 is used to construct a calibration curve and quantify the budesonide concentration in unknown samples.

Materials and Reagents

-

Analytes: Budesonide, Budesonide-d8 (Internal Standard)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid

-

Reagents: K2EDTA Human Plasma, Phosphoric Acid

-

SPE Cartridges: Oasis WCX or Phenomenex Strata-X RP

Instrumentation

-

LC System: ACQUITY UPLC I-Class PLUS System or equivalent

-

Mass Spectrometer: Xevo TQ-XS, SCIEX Triple Quad™ 5500+, or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or InertSustain AQ-C18 HP (2.1 x 50 mm, 3 µm)

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QC)

-

Primary Stock Solutions: Prepare individual stock solutions of Budesonide and Budesonide-d8 in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Budesonide stock solution in 50:50 acetonitrile:water to create working standards for spiking into plasma.

-

Internal Standard Working Solution: Dilute the Budesonide-d8 stock solution to a final concentration (e.g., 200 ng/mL) in water or an appropriate solvent.

-

Calibration Curve and QC Samples: Spike blank human plasma with the Budesonide working standards to prepare a calibration curve ranging from 2 pg/mL to 1024 pg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 10, 100, and 750 pg/mL).

Protocol 2: Plasma Sample Preparation (Solid-Phase Extraction)

-

Aliquot 200-500 µL of plasma sample (standard, QC, or unknown) into a clean tube.

-

Add an equal volume of water containing the Budesonide-d8 internal standard. Some protocols may pretreat with an acid, such as 4% phosphoric acid.

-

Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute Analytes: Elute budesonide and Budesonide-d8 from the cartridge with 1 mL of 100% methanol.

-

Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 40% acetonitrile in water) for injection.

Diagram: Experimental Workflow for Budesonide Analysis

Results and Data

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of budesonide and its internal standard.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Start at 10-40% B, ramp to 90-95% B, hold, then re-equilibrate |

| Injection Volume | 20 µL |

| Column Temp. | 40 °C |

| Run Time | ~4 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 600 °C |

| Desolvation Gas | 800 L/Hr |

| Capillary Voltage | 3000 V |

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |

|---|---|---|---|

| Budesonide | 431.3 | 323.2 | 19 V |

| Budesonide (Confirming) | 431.1 | 147.1 | 35 V |

| Budesonide-d8 (IS) | 439.3 | 323.2 | 19 V |

Method Performance

The developed method demonstrates excellent performance characteristics suitable for bioanalytical applications.

Table 4: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 2 - 1200 pg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantitation (LLOQ) | 2.0 - 5.0 pg/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | < 15% (< 20% at LLOQ) |

| Extraction Recovery | 84.7 - 89.4% |

| Matrix Effect | < 4.1% |

Mechanism of Action: Budesonide Signaling Pathway

Budesonide exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. As a lipophilic molecule, it passively diffuses across the cell membrane into the cytoplasm. There, it binds to the GR, causing the dissociation of chaperone proteins like heat shock proteins (HSPs). The activated Budesonide-GR complex then translocates into the nucleus. In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the suppression of pro-inflammatory cytokines and mediators.

Diagram: Glucocorticoid Receptor Signaling Pathway

References

Application Note: Quantification of Budesonide in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of budesonide in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs budesonide-d8 as a stable isotope-labeled internal standard to ensure high precision and accuracy. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the precise measurement of budesonide in urine.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] Monitoring its concentration in urine is crucial for understanding its pharmacokinetics, metabolism, and for doping control purposes.[2][3] The low concentrations of budesonide excreted in urine necessitate a highly sensitive and selective analytical method. LC-MS/MS offers the required sensitivity and specificity for this application. The use of a deuterated internal standard, budesonide-d8, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.

Experimental

Materials and Reagents

-

Budesonide (analytical standard)

-

Budesonide-d8 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

Standard and Quality Control Sample Preparation

Stock solutions of budesonide and budesonide-d8 are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of water and acetonitrile. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of urine sample, add 50 µL of the budesonide-d8 internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 5 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Value |

| LC System | Agilent 1100 Infinity or equivalent |

| Column | Agilent Zorbax Eclipse XDB-C8, 100 mm × 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 40 |

| 4.0 | 40 |

Table 3: Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Mass Spectrometer | SCIEX Triple Quad 5500+ or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Curtain Gas | 30 psi |

| Ion Source Temperature | 600°C |

| Ion Source Gas 1 | 60 psi |

| Ion Source Gas 2 | 80 psi |

| Ionization Voltage | 3000 V |

| Dwell Time | 75 ms |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Budesonide | 431.5 | 323.1 |

| Budesonide-d8 | 439.5 | 331.1 |

Results and Discussion

Method Validation

The method should be validated for linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, recovery, and matrix effect according to regulatory guidelines.

Table 5: Representative Quantitative Performance Data

| Parameter | Budesonide |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy at LLOQ | Within ±20% |

| Precision at LLOQ (%CV) | < 20% |

| Accuracy (other levels) | Within ±15% |

| Precision (other levels) (%CV) | < 15% |

The data presented in Table 5 is representative of the performance expected from this method, based on published literature. The use of a deuterated internal standard helps to minimize the impact of matrix effects and ensures high accuracy and precision.

Visualized Protocols

References

Application Note and Protocol: Quantification of Budesonide in Tissue Samples Using Budesonide-d8 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of budesonide in tissue samples utilizing Budesonide-d8 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Budesonide-d8 is crucial for correcting matrix effects and variabilities in sample processing and instrument response, ensuring accurate and precise quantification.[1][2]

Introduction

Budesonide is a potent glucocorticoid used in the treatment of various inflammatory conditions.[3][4] Quantifying its concentration in target tissues is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This protocol outlines a robust and sensitive LC-MS/MS method for the determination of budesonide in tissue homogenates. The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

-

Budesonide (Reference Standard)

-

Budesonide-d8 (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid

-

Ammonium Acetate

-

Phosphate Buffered Saline (PBS)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X RP or Oasis HLB)[5]

-

Tissue Homogenizer

-

Centrifuge

-

Evaporation System (e.g., Nitrogen Evaporator)

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve budesonide and Budesonide-d8 in methanol to prepare primary stock solutions.

-

Working Standard Solutions: Serially dilute the budesonide primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Budesonide-d8 primary stock solution with methanol to a final concentration of 2 ng/mL.

-

Homogenization: Accurately weigh the tissue sample (e.g., 100 mg) and add a suitable volume of cold PBS (e.g., 500 µL). Homogenize the tissue on ice until a uniform consistency is achieved.

-

Spiking with Internal Standard: Add a known volume (e.g., 50 µL) of the Budesonide-d8 working solution to the tissue homogenate.

-

Protein Precipitation: Add a volume of cold methanol (e.g., 1 mL) to the homogenate to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 8000 x g for 20 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for the next step.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

References

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. sciex.com [sciex.com]

- 4. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Budesonide-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Budesonide-d8 as an internal standard in pharmacokinetic (PK) studies of budesonide. The information is compiled to assist in the accurate quantification of budesonide in biological matrices, a critical aspect of drug development and clinical research.

Application Note: The Role of Budesonide-d8 in Bioanalysis

Budesonide-d8 is a stable isotope-labeled version of budesonide, a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] In pharmacokinetic studies, accurate measurement of drug concentrations in biological fluids is paramount. Due to its structural similarity and identical physicochemical properties to the unlabeled drug, Budesonide-d8 is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

The primary advantages of using a stable isotope-labeled internal standard like Budesonide-d8 include:

-

Correction for Matrix Effects: It co-elutes with the analyte (budesonide), experiencing similar ionization suppression or enhancement in the mass spectrometer source, thus providing reliable correction.[3]

-

Compensation for Sample Preparation Variability: Losses of analyte during extraction, handling, and injection are mirrored by the internal standard, ensuring accurate quantification.

-

Improved Precision and Accuracy: The use of Budesonide-d8 leads to more robust and reproducible bioanalytical methods.

Budesonide undergoes significant first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in low systemic bioavailability. This necessitates highly sensitive analytical methods to quantify the low circulating concentrations of the drug, making the use of an effective internal standard like Budesonide-d8 crucial for reliable pharmacokinetic profiling.

Experimental Protocols

The following protocols are synthesized from established methodologies for the quantification of budesonide in human plasma using Budesonide-d8 as an internal standard.

Materials and Reagents

-

Budesonide reference standard

-

Budesonide-d8 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP or Cleanert PEP-2)

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1.0 mg/mL.

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of budesonide by serial dilution of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile/water mixture) to create calibration standards.

-

Prepare a working internal standard solution of Budesonide-d8 by diluting its stock solution to a final concentration of, for example, 2 ng/mL in methanol.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the budesonide working standard solutions to prepare calibration standards at concentrations ranging from approximately 2 to 1200 pg/mL.

-

Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 7.5, 75, and 175 pg/mL).

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Aliquoting: To 200 µL of plasma sample (calibration standard, QC, or unknown study sample), add a fixed amount of the Budesonide-d8 working internal standard solution (except for blank samples).

-

Dilution: Dilute the plasma sample with 200 µL of water.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS conditions for the analysis of budesonide and Budesonide-d8.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent, Shimadzu, or equivalent |

| Column | InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A time-programmed gradient is used to achieve separation |

| Flow Rate | 0.2 - 1.1 mL/min |

| Column Temperature | 40 - 45 °C |

| Injection Volume | 5 - 25 µL |

| Mass Spectrometry | |

| Mass Spectrometer | SCIEX Triple Quad 5500+ or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Reaction | Selected Reaction Monitoring (SRM) |

| Budesonide Transitions | 431.3 -> 323.2, 431.2 -> 147.1 |

| Budesonide-d8 Transition | 439.3 -> 323.2, 439.3 -> 147.1 |

| Source Temperature | 600 °C |

| Ion Spray Voltage | 3000 V |

Data Analysis and Pharmacokinetic Calculations

-

Peak Integration: Integrate the chromatographic peaks for both budesonide and Budesonide-d8.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (budesonide/Budesonide-d8) against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.

-

Concentration Determination: Determine the concentration of budesonide in the QC and unknown samples from the calibration curve.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis.

Quantitative Data

Pharmacokinetic Parameters of Budesonide in Humans

The following table presents a summary of budesonide's pharmacokinetic parameters from various studies.

| Parameter | Value (mean ± SD) | Route of Administration | Subject Population |

| Plasma Half-life (t½) | 2.8 ± 1.1 h | Inhalation, Oral, IV | Healthy male volunteers |

| ~3 h | DPI Inhalation | Asthma patients | |

| 2.3 h | Nebulized Inhalation | Children (3-6 years) | |

| Volume of Distribution (Vd) | 301.3 ± 41.7 L | Inhalation, Oral, IV | Healthy male volunteers |

| ~3 L/kg | Nebulized Inhalation | Children (3-6 years) | |

| Plasma Clearance (CL) | 83.7 ± 27.5 L/h | Inhalation, Oral, IV | Healthy male volunteers |

| ~30 mL/kg | Nebulized Inhalation | Children (3-6 years) | |

| Systemic Availability | 10.7 ± 4.3% | Oral | Healthy male volunteers |

| 72.8 ± 42.0% | Inhalation | Healthy male volunteers | |

| ~6% | Nebulized Inhalation | Children (3-6 years) | |

| Tmax | 0.28 - 0.40 h | DPI Inhalation | Asthma patients |

| 2 - 8 h | Oral (9mg dose) | Not specified | |

| Cmax | 1.50 ± 0.79 ng/mL | Oral (9mg dose) | Not specified |

| 604.1 - 692.9 pg/mL | Oral (2.0 mg) | Healthy adult volunteers |

Visualizations

Caption: Experimental workflow for a pharmacokinetic study of budesonide using Budesonide-d8.

Caption: Conceptual diagram of Budesonide-d8 as an internal standard.

Caption: Logical workflow for data analysis in a budesonide pharmacokinetic study.

References

- 1. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Analysis of Budesonide in Dried Blood Spots using Budesonide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dried blood spot (DBS) analysis offers a minimally invasive alternative to traditional venipuncture, making it an ideal sample collection technique for pharmacokinetic studies, particularly in vulnerable populations such as premature neonates.[1][2][3] This document provides a detailed application note and protocol for the quantitative analysis of budesonide in dried blood spots using a stable isotope-labeled internal standard, Budesonide-d8, followed by ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS). The use of an isotopic internal standard like Budesonide-d8 is crucial for correcting for potential matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and reliability of the analytical method.[1]

Experimental Protocols

This section details the methodologies for the key experiments involved in the DBS analysis of budesonide.

Preparation of Standards and Quality Controls

Stock solutions of both budesonide and its deuterated internal standard, Budesonide-d8, are essential for creating calibration standards and quality control (QC) samples.[1]

-

Stock Solution Preparation:

-

Prepare individual stock solutions of budesonide and Budesonide-d8 in methanol at a concentration of 1.0 mg/mL.

-

-

Internal Standard Working Solution:

-

Perform a serial dilution of the Budesonide-d8 stock solution with methanol to achieve a final working concentration of 2 ng/mL.

-

-

Calibration Standards and Quality Controls:

-

Prepare separate intermediate stock solutions of budesonide for calibration standards and QCs in methanol at a concentration of 2.5 µg/mL.

-

From these intermediate solutions, prepare working standard and QC solutions which are then used to spike blank whole blood to create the DBS calibration standards and QCs.

-

Dried Blood Spot Sample Preparation and Extraction

The extraction process is designed to efficiently recover budesonide from the DBS matrix.

-

DBS Punching:

-

From a dried blood spot card, take a single 6 mm punch for analysis.

-

-

Extraction Procedure:

-

Employ a basified methyl tert-butyl ether extraction procedure to liberate budesonide from the DBS punch.

-

Add 50 µL of the internal standard working solution (Budesonide-d8, 2 ng/mL) to each sample.

-

UHPLC-MS/MS Analysis

The extracted samples are analyzed using a sensitive and specific UHPLC-MS/MS method.

-

Chromatographic Conditions:

-

The specific column and mobile phase composition should be optimized to achieve good chromatographic separation of budesonide and Budesonide-d8 from potential interferences. A reverse-phase column is typically used.

-

-

Mass Spectrometry Conditions:

-

The mass spectrometer is operated in the positive ionization mode using Selected Reaction Monitoring (SRM) to monitor specific transitions for budesonide and Budesonide-d8.

-

SRM Transitions:

-

Budesonide: 431.2 -> 147.1

-

Budesonide-d8: 439.3 -> 147.1

-

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 20 V

-

Collision Energy: 30 eV

-

Source Temperature: 100 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Presentation

The following tables summarize the quantitative data from the validation of the budesonide DBS assay.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Dynamic Range | 1 - 50 ng/mL |

| Linearity (r²) | > 0.99 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Interassay Accuracy (%diff) | Interassay Precision (%CV) | Intraassay Accuracy (%diff) | Intraassay Precision (%CV) |

| Low QC | 5 | -6.0 | 5.5 | -7.2 to -4.5 | 3.0 to 8.8 |

| Mid QC | 15 | -3.9 | 7.7 | -5.9 to -0.4 | 4.4 to 9.4 |

| High QC | 40 | -3.3 | 8.2 | -6.9 to 1.5 | 6.6 to 9.3 |

Data adapted from a study by Clark et al. (2019).

Table 3: Matrix Effects and Extraction Recovery

| Analyte | Matrix Effect (ME) % | Extraction Recovery (RE) % | Process Efficiency (PE) % |

| Budesonide | 94.2 | 77.9 | Not explicitly stated, but can be calculated |

| Budesonide-d8 | 95.2 | 85.7 | Not explicitly stated, but can be calculated |

Data adapted from a study by Clark et al. (2019).

Table 4: Stability of Budesonide in Stock Solutions and DBS

| Stability Condition | Finding |

| Methanolic Stock Solutions at -20 °C (1 year) | Stable |

| DBS at -80 °C (3 months) | Stable |

Visualizations

The following diagrams illustrate the key processes in the DBS analysis of budesonide.

References

Application Notes and Protocols for Budesonide Tissue Distribution Studies Using Budesonide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid used in the management of asthma and other inflammatory conditions. Understanding its distribution within target tissues is crucial for optimizing drug delivery and efficacy. This document provides detailed application notes and protocols for conducting budesonide tissue distribution studies, specifically employing Budesonide-d8 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Budesonide-d8 is a stable isotope-labeled version of budesonide, making it an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

While many historical tissue distribution studies have utilized radiolabeled compounds like ³H-budesonide, the use of a deuterated internal standard with LC-MS/MS offers a non-radioactive, highly sensitive, and specific alternative for quantitative analysis. The protocols outlined below are synthesized from established methods for budesonide analysis in biological matrices and can be adapted for various tissue types.

Experimental Protocols

Animal Dosing and Tissue Collection

A critical first step in a tissue distribution study is the administration of budesonide to an appropriate animal model, followed by the systematic collection of tissues at various time points.

Protocol:

-

Animal Model: Select an appropriate animal model (e.g., mice or rats) based on the research question.

-

Dosing: Administer budesonide via the desired route (e.g., intravenous, oral, or inhalation). The dosage should be determined based on previous pharmacokinetic studies.

-

Time Points: Euthanize animals at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to capture the distribution and elimination phases.

-

Tissue Harvesting: Immediately following euthanasia, perfuse the circulatory system with saline to remove blood from the tissues.

-

Sample Collection: Carefully dissect and collect the tissues of interest (e.g., lung, liver, kidney, spleen, brain).

-

Sample Handling: Record the wet weight of each tissue sample, then snap-freeze them in liquid nitrogen.

-

Storage: Store the frozen tissue samples at -80°C until analysis.

Tissue Homogenization and Sample Preparation

This protocol describes the extraction of budesonide and the addition of the Budesonide-d8 internal standard from tissue samples for LC-MS/MS analysis.

Protocol:

-

Reagents and Materials:

-

Budesonide and Budesonide-d8 standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Tissue homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

-

Preparation of Standards:

-

Prepare stock solutions of budesonide and Budesonide-d8 in methanol.

-

Create a series of working standard solutions of budesonide for the calibration curve by diluting the stock solution.

-

Prepare a working solution of Budesonide-d8 to be used as the internal standard.

-

-

Tissue Homogenization:

-

To a known weight of frozen tissue, add a specific volume of homogenization buffer (e.g., phosphate-buffered saline).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Extraction:

-

To a measured aliquot of the tissue homogenate, add the Budesonide-d8 internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile, followed by vortexing and centrifugation.

-

Collect the supernatant for further purification.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the budesonide and Budesonide-d8 with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

This section provides a general LC-MS/MS method that can be optimized for the specific instrumentation available.

Protocol:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate budesonide from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Budesonide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

-

Budesonide-d8: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Tissue Distribution of Budesonide Following a Single Intravenous Dose

| Time Point (hours) | Lung (ng/g) | Liver (ng/g) | Kidney (ng/g) | Spleen (ng/g) | Brain (ng/g) |

| 0.5 | 150.2 ± 25.1 | 85.6 ± 12.3 | 65.4 ± 9.8 | 45.2 ± 7.1 | 5.1 ± 1.2 |